2-Chloro-5-(4-methoxyphenyl)nicotinonitrile
Description
2-Chloro-5-(4-methoxyphenyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a chlorine atom at position 2, a 4-methoxyphenyl group at position 5, and a nitrile group at position 2. This compound belongs to a broader class of nicotinonitrile derivatives, which are studied for their diverse biological and chemical properties.
Properties
Molecular Formula |
C13H9ClN2O |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-chloro-5-(4-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2O/c1-17-12-4-2-9(3-5-12)11-6-10(7-15)13(14)16-8-11/h2-6,8H,1H3 |
InChI Key |
QOVQLXIBONOBDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-methoxyphenyl)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloronicotinonitrile and 4-methoxybenzaldehyde.
Reaction Conditions: A common method involves a condensation reaction under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The 2-chloronicotinonitrile is reacted with 4-methoxybenzaldehyde in the presence of the base, leading to the formation of the desired product after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-5-(4-methoxyphenyl)nicotinonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-methoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated derivative, while coupling reactions would result in biaryl or other complex structures.
Scientific Research Applications
2-Chloro-5-(4-methoxyphenyl)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe or ligand in biological assays to study receptor-ligand interactions and enzyme activities.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-methoxyphenyl)nicotinonitrile depends on its specific application:
Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity. The chloro and methoxy groups can enhance binding affinity and selectivity.
Materials Science: In electronic applications, the compound’s electronic properties, such as its ability to donate or accept electrons, are crucial.
Comparison with Similar Compounds
Key Observations :
Molluscicidal Activity
Nicotinonitrile-2-thiolate salts (e.g., compounds 4a and 4b from ), synthesized from precursors similar to 2-Chloro-5-(4-methoxyphenyl)nicotinonitrile, demonstrated molluscicidal activity against M. cartusiana snails (LC₅₀ = 2.90–3.03 mg/mL). These compounds disrupt biochemical markers (AChE inhibition, elevated ALT/AST) and induce histopathological damage in digestive glands.
Anticancer Potential
Compound A2 (2-Amino-4-(4-methoxyphenyl)nicotinonitrile derivative) showed promising binding energy (-9.1 kcal/mol) against MCF-7 breast cancer cells in docking studies, attributed to the 4-methoxyphenyl group’s electron-donating properties and hydrogen-bonding interactions . This highlights the role of substituents in modulating bioactivity.
Corrosion Inhibition
6-[5-(4-Methoxyphenyl)furan-2-yl] Nicotinonitrile (from ) demonstrated corrosion inhibition efficiency (>85% at 10⁻³ M) for carbon steel in acidic environments. The methoxyphenyl-furan moiety enhances adsorption on metal surfaces, suggesting that 2-Chloro-5-(4-methoxyphenyl)nicotinonitrile could be modified for similar applications by introducing heterocyclic extensions .
Chemical Reactivity and Stability
- Chlorine vs. methoxy substituents: The chlorine atom at position 2 in the target compound may increase electrophilicity at the pyridine ring, facilitating nucleophilic substitution reactions. In contrast, methoxy groups in analogs (e.g., 5-(4-Chlorophenyl)-2-(2-methoxyphenoxy)nicotinonitrile ) enhance steric hindrance and alter reaction pathways.
- Nitrile functionality : The nitrile group at position 3 is a versatile handle for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions, common in agrochemical and pharmaceutical synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
